molecular formula C22H17N3O2 B12465548 N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide

Cat. No.: B12465548
M. Wt: 355.4 g/mol
InChI Key: RXFULMRHBXEHMV-UHFFFAOYSA-N
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Description

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzamide with benzoyl chloride to form 2-phenyl-3,1-benzoxazin-4-one. This intermediate is then reacted with phenylacetic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C22H17N3O2/c26-20(15-16-9-3-1-4-10-16)24-25-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22(25)27/h1-14H,15H2,(H,24,26)

InChI Key

RXFULMRHBXEHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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